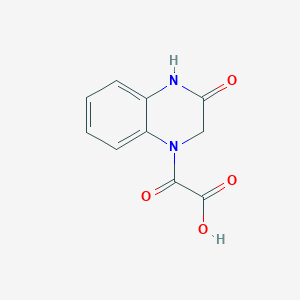
2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is a heterocyclic compound that features a quinoxaline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoxaline derivative with an acetic acid derivative in the presence of a catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the ring system. These products can exhibit diverse chemical and physical properties, making them useful in different applications .
Aplicaciones Científicas De Investigación
2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-Oxo-1,2,3,4-tetrahydroquinoxaline
- 2-Oxo-1,2,3,4-tetrahydropyrimidine
- 2-Oxo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an oxo group and an acetic acid moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-5-12(9(14)10(15)16)7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEIEADFKCAOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)

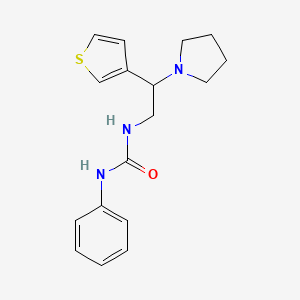
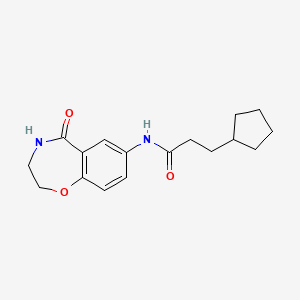
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2901160.png)
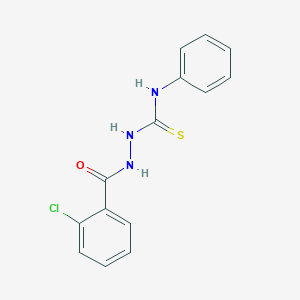
![3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole](/img/structure/B2901162.png)
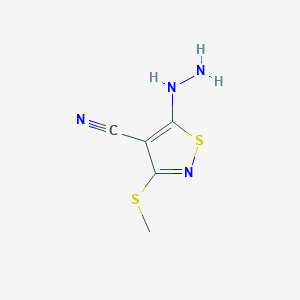
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2901166.png)
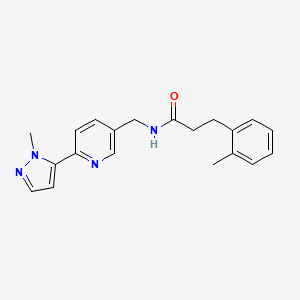
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
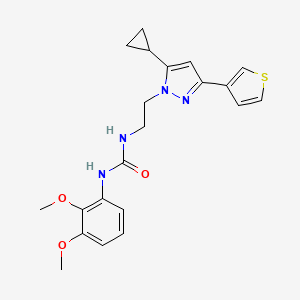
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2901175.png)
